Dual ETA/ETB Receptor Binding Affinity vs. High-Selectivity ETA Antagonists
Bosentan binds both ETA (Ki = 4.7 nM) and ETB (Ki = 95 nM) receptors with an ~20:1 selectivity ratio, whereas ambrisentan displays extreme ETA selectivity with a Ki of 0.011 nM at ETA and >4000-fold selectivity over ETB [1] [2]. The approximately 430-fold difference in ETA binding affinity between ambrisentan (0.011 nM) and bosentan (4.7 nM) is offset by bosentan's meaningful ETB engagement, which is pharmacologically relevant for maintaining ETB-mediated vasodilatory and ET-1 clearance functions [1] [3]. Macitentan, another dual ERA, shows a Kb of 0.14 nM in functional calcium release assays compared to bosentan's Kb of 1.1 nM—an approximately 8-fold potency difference [4].
| Evidence Dimension | ETA and ETB receptor binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | Bosentan: Ki(ETA) = 4.7 nM, Ki(ETB) = 95 nM; selectivity ratio ~20:1 (human SMC/placenta) |
| Comparator Or Baseline | Ambrisentan: Ki(ETA) = 0.011 nM, >4000:1 selectivity; Macitentan: Kb = 0.14 nM (functional assay) |
| Quantified Difference | Ambrisentan ETA affinity is ~430× higher; bosentan provides ~20:1 dual blockade vs. ambrisentan's >4000:1 selectivity; macitentan shows ~8× greater functional potency than bosentan |
| Conditions | Radioligand binding assays using [125I]-ET-1 on human smooth muscle cells (ETA) and human placenta (ETB); functional calcium release assays in human PASMC |
Why This Matters
For researchers modeling the full ET-1 signaling axis, bosentan's dual receptor blockade captures both ETA-driven vasoconstriction and ETB-modulated clearance, unlike highly selective agents that leave ETB signaling unopposed.
- [1] Clozel M, Breu V, Gray GA, et al. Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist. J Pharmacol Exp Ther. 1994;270(1):228-235. View Source
- [2] Gilead Sciences, Inc. Letairis® (ambrisentan) Prescribing Information. Section 12.1 Mechanism of Action. Accessed 2025. View Source
- [3] Kingwell K. ARIES and EARLY: ambrisentan and bosentan effective in WHO class I and II PAH. Nat Rev Cardiol. 2008. View Source
- [4] Gatfield J, Mueller Grandjean C, Sasse T, et al. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells. PLoS One. 2012;7(10):e47662. Kb values: macitentan 0.14 nM, ambrisentan 0.12 nM, bosentan 1.1 nM. View Source
